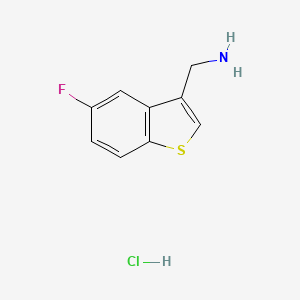

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride

Description

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H9ClFNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Properties

IUPAC Name |

(5-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWTMAWQKUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CS2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride typically involves the following steps:

Fluorination: Introduction of a fluorine atom into the benzothiophene ring.

Amination: Conversion of the fluorinated benzothiophene to the corresponding amine.

Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom of the benzothiophene ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). These reactions are typically conducted under mild conditions, such as room temperature or slightly elevated temperatures, depending on the oxidant’s reactivity.

Key Products :

-

Sulfoxides : Intermediate oxidation state, characterized by a sulfur atom bonded to one oxygen.

-

Sulfones : Fully oxidized state with two oxygen atoms bonded to sulfur.

These oxidation products are critical for modifying the compound’s electronic properties, which may influence its applications in materials science.

Reduction Reactions

The compound can participate in reduction reactions, potentially targeting the sulfur atom or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed. For instance, reduction of the benzothiophene ring may yield thiols or other reduced sulfur species.

Mechanism :

-

Thiol Formation : Reduction of the sulfur atom in benzothiophene could produce a thiol group (-SH), altering the compound’s reactivity and stability.

-

Amine Group Reduction : While the methanamine group is already in its reduced form (primary amine), further reduction may not be feasible without additional functional groups (e.g., imines or amides).

This reaction type is less explored compared to oxidation but may offer pathways for functionalizing the compound .

Substitution Reactions

The fluorine atom at the 5-position of the benzothiophene ring is susceptible to nucleophilic substitution. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu) facilitate the replacement of fluorine with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups).

Key Features :

-

Regioselectivity : The position of fluorine (5-position) influences the reaction’s regioselectivity, potentially directing substitution to specific sites.

-

Functional Group Diversity : Substitution introduces varied functional groups, enabling tailored applications in medicinal chemistry or materials science.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its potential therapeutic effects are attributed to its ability to interact with neurotransmitter receptors or enzymes, modulating their activity.

Case Study : In studies focusing on neuropharmacology, derivatives of this compound have shown promise in enhancing cognitive functions and treating mood disorders. The specific interactions with serotonin receptors have been documented, indicating its role in modulating serotonergic pathways.

Materials Science

The compound is being investigated for applications in organic electronics and as a precursor for advanced materials. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Research Findings : Recent studies have demonstrated that incorporating (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride into polymer matrices enhances conductivity and stability, making it a candidate for next-generation electronic materials.

Biological Studies

In biological research, this compound is utilized to study its effects on various biological systems. Its potential as a therapeutic agent is being explored through in vitro and in vivo studies.

Example : Preliminary investigations have revealed that (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride exhibits anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(5-Fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride: A similar compound with the fluorine atom at a different position on the benzothiophene ring.

(5-Chloro-1-benzothiophen-3-yl)methanamine;hydrochloride: A related compound with a chlorine atom instead of fluorine.

Uniqueness

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Biological Activity

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride, with the chemical formula C10H10ClFN2S, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Synthesis

The synthesis of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride typically involves several key steps:

- Fluorination : Introduction of a fluorine atom into the benzothiophene ring.

- Amination : Conversion of the fluorinated benzothiophene to the corresponding amine.

- Hydrochloride Formation : Reaction of the amine with hydrochloric acid to form the hydrochloride salt.

These steps can be optimized for yield and purity in industrial settings, often involving proprietary methods specific to manufacturers.

The biological activity of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter receptors or enzymes, which can lead to therapeutic effects. This compound may exhibit actions similar to other benzothiophene derivatives, impacting pathways involved in neurological disorders and cancer .

Anticancer Properties

Recent studies have indicated that (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride possesses significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of mitotic kinases |

These results suggest that the compound may serve as a lead in the development of new anticancer agents .

Neurological Implications

The compound has also been studied for its potential effects on neurological disorders. Its structural similarities to known neuroactive compounds suggest it may interact with serotonin receptors or other neurotransmitter systems. Preliminary studies indicate that it could enhance cognitive function and reduce symptoms associated with anxiety and depression .

Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated the effects of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM . The study highlighted its potential as a therapeutic agent targeting specific oncogenic pathways.

Study 2: Neuroactivity Assessment

Another investigation focused on the neuroactive properties of this compound, assessing its impact on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels following administration, suggesting potential antidepressant-like effects .

Comparison with Similar Compounds

The biological activity of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride can be compared to other related compounds:

| Compound | Fluorine Position | Biological Activity |

|---|---|---|

| (5-Fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride | 5 | Moderate anticancer activity |

| (5-Chloro-1-benzothiophen-3-yl)methanamine;hydrochloride | 5 | Lower neuroactivity |

This comparison illustrates that positional isomerism can significantly influence both pharmacological profiles and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (5-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves halogenation of the benzothiophene core followed by amination. For fluorinated derivatives, nucleophilic substitution or electrophilic fluorination may be employed. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency .

- Catalysts : Palladium or copper catalysts are used for cross-coupling reactions in analogous benzothiophene derivatives .

- Purification : Recrystallization or column chromatography ensures high purity .

- Optimization : Reaction temperature (often 60–100°C) and stoichiometric ratios (e.g., 1.2:1 amine precursor to fluorinating agent) are adjusted iteratively to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies fluorine substitution and benzothiophene ring protons .

- X-ray crystallography resolves spatial arrangements of the fluorinated aromatic system .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) quantifies impurities .

- Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s bioactivity and binding affinity?

- Mechanistic insights :

- Fluorine’s electronegativity enhances metabolic stability and modulates electronic density on the benzothiophene ring, affecting interactions with target proteins (e.g., neurotransmitter receptors) .

- Comparative studies with chlorinated analogs (e.g., 5-chloro derivatives) show fluorine’s smaller atomic radius improves steric compatibility in hydrophobic binding pockets .

- Experimental design :

- Docking simulations (AutoDock Vina) predict binding modes to enzymes like monoamine oxidases .

- In vitro assays (e.g., radioligand displacement) quantify affinity for serotonin or dopamine transporters .

Q. What strategies mitigate degradation during long-term storage or under physiological conditions?

- Stability studies :

- Forced degradation : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H₂O₂), and thermal (40–60°C) conditions, then monitor degradation via HPLC .

- Lyophilization : Freeze-drying in amber vials under argon extends shelf life by reducing hydrolysis .

- Kinetic analysis :

- Arrhenius plots predict degradation rates at different temperatures to establish optimal storage conditions (-20°C recommended) .

Q. How can synthetic byproducts be minimized during scale-up from milligram to gram quantities?

- Process refinement :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-fluorination .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

- Byproduct identification :

- LC-MS/MS characterizes impurities (e.g., di-fluorinated byproducts), guiding stoichiometric adjustments .

Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.